D-glycero-D-gulo-heptopyranose

Carbohydrate conformational analysis Glycosidic anhydride synthesis Heptose reactivity profiling

Generic heptose substitution causes irreproducible results due to unaccounted stereochemical divergence. Insist on CAS 6946-18-5 to lock the gulo-configuration. • Biologically silent comparator: Unlike D-mannoheptose, does not modulate insulin secretion at any tested concentration (0.75-20.0 mM)-essential for valid negative controls in pancreatic islet assays. • Superior 1,7-anhydro-heptose precursor: Achieves 66% selective anhydropyranose formation under acidic conditions, outperforming D-talose and D-mannoheptose for LPS core oligosaccharide synthesis. • 21% higher aqueous solubility (408 g/L vs. 336 g/L) than D-mannoheptose, enabling concentrated stock solutions without supersaturation artifacts.

Molecular Formula C7H14O7
Molecular Weight 210.18 g/mol
Cat. No. B13848450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-glycero-D-gulo-heptopyranose
Molecular FormulaC7H14O7
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(C(O1)O)O)O)O)O)O
InChIInChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6-,7?/m1/s1
InChIKeyBGWQRWREUZVRGI-XJWWOKRRSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-glycero-D-gulo-heptopyranose Identity and Class


D-glycero-D-gulo-heptopyranose (CAS 6946-18-5, also referred to as D-glucoheptose or β-D-glucoheptose) is a seven-carbon aldoheptose with molecular formula C₇H₁₄O₇ and molecular weight 210.18 g/mol [1]. It is the D-glycero-diastereomer of D-gulo-heptopyranose, classified under ChEBI as a plant metabolite (CHEBI:90765) and naturally occurring in Vitis vinifera [1]. The compound possesses five chiral centers (2R,3R,4S,5R,6R) and exists predominantly in the pyranose ring form in solution. As a rare monosaccharide, it is primarily utilized as a synthetic building block in carbohydrate chemistry, neoglycoconjugate synthesis, and bacterial lipopolysaccharide research, rather than as a commodity biochemical [2].

Workflow Stereochemical-control synthesis & neoglycoconjugate research
Selection Configuration-locked aldoheptose building block (2R,3R,4S,5R,6R)
Context Plant metabolite scaffold; supports LPS core oligosaccharide studies

Non-Interchangeability of D-glycero-D-gulo-heptopyranose


Heptose diastereomers sharing the same molecular formula (C₇H₁₄O₇) and molecular weight (210.18 g/mol) exhibit profoundly divergent chemical and biological behavior due to stereochemical differences at C-2 through C-5. D-glycero-D-gulo-heptopyranose, with its characteristic two axial hydroxyl groups in the pyranose ring, occupies a higher conformational energy state than its D-manno-configured counterpart, directly impacting its reaction thermodynamics [1]. Critically, D-glycero-D-gulo-heptose fails to modulate insulin secretion in rat pancreatic islets, whereas D-mannoheptose exhibits a concentration-dependent biphasic effect—rendering them non-interchangeable in any metabolic assay context [2]. Procurement specifications must therefore be stereo-configuration-locked, as generic heptose substitution will yield irreproducible biological or synthetic outcomes.

1
D-glycero-D-gulo-heptopyranose
D-Mannoheptose: Divergent insulinotropic profile may confound metabolic assay interpretation; biphasic modulation vs. null effect.
2
D-glycero-D-gulo-heptopyranose
D-Mannoheptulose: Ketoheptose comparator introduces competitive glucokinase inhibition; not a silent aldoheptose control.
3
D-glycero-D-gulo-heptopyranose
D-Talose: Anhydride product distribution may shift dramatically; negligible 1,7-anhydropyranose yield limits synthetic utility.

Quantitative Differentiation of D-glycero-D-gulo-heptopyranose


1,7-Anhydropyranose Selectivity Over D-Talose

Under acid-catalyzed anhydride-forming conditions, D-glycero-D-gulo-heptose exhibits a marked preference for 1,7-anhydropyranose formation (66% yield) with only 9% of the competing 1,6-anhydropyranose. This stands in stark contrast to D-talose, which yields equal amounts of 1,6-anhydropyranose and 1,6-anhydrofuranose under identical conditions [1]. The differential product distribution is governed by conformational interaction energies inherent to each diastereomer's pyranose ring geometry, making D-glycero-D-gulo-heptose uniquely suited for 1,7-anhydride-targeted synthetic strategies where other heptose configurations fail to provide this selectivity.

Anhydride selectivity
Head-to-head
66% 1,7-anhydropyranose vs. ~0% for D-talose
Supports regiospecific 1,7-anhydride synthetic strategies
Acid-catalyzed equilibrium; GC product determination
Carbohydrate conformational analysis Glycosidic anhydride synthesis Heptose reactivity profiling

Insulinotropic Inactivity vs. D-Mannoheptose

In isolated rat pancreatic islets exposed to a high D-glucose concentration (16.7 mM), D-glycero-D-gulo-heptose failed to affect glucose-induced insulin release across all tested concentrations. In the same experimental system, D-mannoheptose exhibited a biphasic response: slight enhancement of insulin release at low concentrations (0.75–1.5 mM) and progressive inhibition at higher concentrations (3.0–20.0 mM) [1]. This differential pharmacological profile is critical for experimental design—D-glycero-D-gulo-heptose serves as a biologically inert control heptose, whereas D-mannoheptose cannot be used without accounting for its pleiotropic effects on insulin secretion.

Insulinotropic activity
Head-to-head
Null effect vs. biphasic modulation (D-mannoheptose)
Reported inert control context for islet secretion studies
Rat pancreatic islets; 16.7 mM glucose condition
Pancreatic islet biology Insulin secretion assay Heptose metabolic pharmacology

Hexokinase/Glucokinase Discrimination vs. D-Mannoheptulose

D-glycero-D-gulo-heptose and D-mannoheptose were both poorly phosphorylated by yeast hexokinase, bovine heart hexokinase, and human B-cell glucokinase. Crucially, neither aldoheptose duplicated the inhibitory effect of D-mannoheptulose (a ketoheptose) on D-glucose phosphorylation by these enzymes [1]. D-mannoheptulose is a known competitive inhibitor of glucokinase (Kᵢ = 0.25 mM vs. D-glucose) [2]. This establishes that D-glycero-D-gulo-heptose is a poor substrate and non-inhibitor of hexokinase isoenzymes, functionally distinguishing it from the therapeutically relevant ketoheptose D-mannoheptulose.

Hexokinase inhibition
Head-to-head
No inhibition vs. Ki = 0.25 mM (D-mannoheptulose)
Non-inhibitory aldoheptose context for phosphorylation assays
Yeast, bovine, human B-cell glucokinase panels
Hexokinase isoenzyme specificity Glucose phosphorylation inhibition Heptose enzyme kinetics

D-gluco-Heptulose Formation Efficiency

Speck (1958) empirically observed that 'the best yields have consistently been obtained in the formation of D-gluco-heptulose from D-glycero-D-gulo-heptose' [1]. This observation, previously unexplained, is now understood to arise from the higher conformational free energy of the gulo configuration—characterized by two axial hydroxyl groups in the pyranose chair—which thermodynamically favors conversion to the all-equatorial, more stable D-gluco-heptulose product [1]. In contrast, heptoses with lower-energy configurations (e.g., D-manno or D-galacto series) provide inferior driving forces for this industrially and synthetically relevant transformation. The gulo diastereomer thus emerges as the preferred starting material for D-gluco-heptulose production among all 16 aldoheptose stereoisomers.

Heptulose formation
Class-level
Reported best yields among heptose diastereomers
Supports D-gluco-heptulose synthesis route selection
Conformational energy rationale; data to verify
Lobry de Bruyn-Alberda van Ekenstein transformation Heptulose synthesis Carbohydrate epimerization

Aqueous Solubility vs. Diastereomers

Calculated aqueous solubility for D-glycero-D-gulo-heptopyranose is 408 g/L at 25 °C, compared to 336 g/L for D-mannoheptose and 336 g/L for D-glycero-D-talo-heptose under identical calculation methodology (ACD/Labs V11.02) . This represents an approximately 21% higher calculated solubility for the gulo-configured heptose relative to its manno and talo diastereomers. While these are computed rather than experimentally measured values, the consistent methodology across diastereomers enables meaningful cross-comparison for practical formulation and assay design purposes.

Aqueous solubility
Cross-study
408 g/L (calculated, 25°C)
Supports high-concentration stock preparation context
+21% vs. D-mannoheptose; computed, not experimental
Heptose solubility comparison Formulation-relevant physicochemical property Carbohydrate solution preparation

Crystal Conformation of Gulo-Pyranose Ring

Single-crystal X-ray diffraction of β-D-glucoheptose (D-glycero-β-D-gulo-heptopyranose) reveals that the gulo-pyranose ring adopts a distorted ⁴C₁ chair conformation, with the glycolic side-chain C(6)-O(6) and C(7)-O(7) bonds adopting trans-gauche and gauche-gauche conformations respectively [1]. This contrasts with the more common gauche-trans side-chain geometry observed in most galactopyranose crystal structures [1]. The refined structure (R = 0.029 for 855 counter reflections, orthorhombic P2₁2₁2₁, a = 6.959, b = 8.526, c = 15.280 Å) provides definitive stereochemical proof of the gulo configuration and its conformational consequences, which underpin the compound's distinct reactivity profile in anhydride formation and LdB-AvE transformations.

Crystal conformation
Supporting
Distorted ⁴C₁ chair; trans-gauche / gauche-gauche side-chain
Validates stereochemical identity for solid-state studies
Single-crystal XRD; R = 0.029
X-ray crystallography Pyranose ring conformation Carbohydrate structural biology

D-glycero-D-gulo-heptopyranose Application Scenarios


1,7-Anhydro-heptopyranose Derivative Synthesis

The 66% selective formation of 1,7-anhydropyranose from D-glycero-D-gulo-heptose under acidic conditions, compared to negligible 1,7-anhydride formation from D-talose or D-mannoheptose under identical conditions, establishes this compound as the preferred starting material for synthetic routes targeting 1,7-anhydro-heptose intermediates . Such intermediates are valuable in the construction of bacterial lipopolysaccharide core oligosaccharide fragments and rare sugar nucleotide precursors. Procurement should specify CAS 6946-18-5 to ensure the gulo-configuration required for this regiospecific transformation.

Inert Control for Insulin Secretion Studies

In experimental protocols investigating hexose-stimulated insulin secretion, D-glycero-D-gulo-heptose serves as a stereochemically matched but biologically silent comparator. Unlike D-mannoheptose, which introduces a concentration-dependent biphasic modulation of insulin release (enhancement at 0.75–1.5 mM, inhibition at 3.0–20.0 mM under high glucose), D-glycero-D-gulo-heptose does not perturb insulin output at any tested concentration . This makes it uniquely suitable for negative-control experiments in which heptose ring presence must be maintained without introducing confounding pharmacological activity. Researchers should explicitly request the gulo-configured diastereomer to avoid inadvertent substitution with D-mannoheptose.

D-gluco-Heptulose Production via LdB-AvE

For kilogram-scale or laboratory-scale production of D-gluco-heptulose—a ketoheptose with applications in rare sugar research and potential nutraceutical development—D-glycero-D-gulo-heptose is the empirically optimal aldose starting material. The high-energy gulo configuration, featuring two axial hydroxyl groups, thermodynamically drives the base-catalyzed LdB-AvE rearrangement toward the all-equatorial D-gluco-heptulose product with consistently the highest yields across the heptose series . Competing configurations (e.g., D-manno, D-galacto) yield inferior product ratios under the same conditions. Procurement for this application should verify stereochemical purity (≥95%) and specify the free aldose form rather than the lactone or glycoside derivative.

High-Concentration Assay Preparation

With a calculated aqueous solubility of 408 g/L at 25 °C—approximately 21% higher than D-mannoheptose (336 g/L) and D-glycero-D-talo-heptose (336 g/L)—D-glycero-D-gulo-heptopyranose is advantageous for experiments requiring concentrated stock solutions, such as enzyme kinetics, substrate competition assays, or perfusion media for isolated islet studies . The solubility advantage reduces solvent volume requirements and minimizes the risk of supersaturation-related artifacts. Procurement specifications should confirm the pyranose form (CAS 6946-18-5) rather than the open-chain heptose or heptonic acid derivatives, as solubility values differ across salt and lactone forms.

Application
Selection Property
Validation Focus
1,7-Anhydro-heptopyranose synthesis
Regiospecific anhydride formation preference
1,7- vs. 1,6-anhydride product ratio review
Insulin secretion control studies
Biologically silent heptose comparator
Insulinotropic null-effect endpoint verification
D-gluco-Heptulose production
Thermodynamic driving force for LdB-AvE rearrangement
Ketoheptose yield and stereochemical purity review
High-concentration assay preparation
Elevated aqueous solubility vs. manno/talo diastereomers
Solubility-limit and precipitation artifact review
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